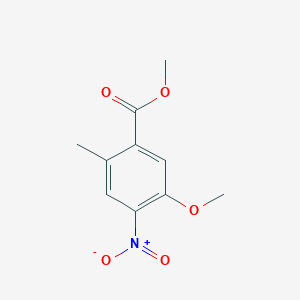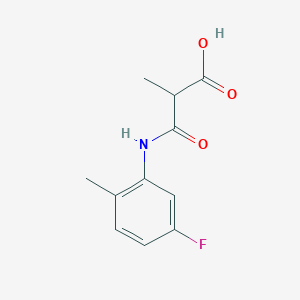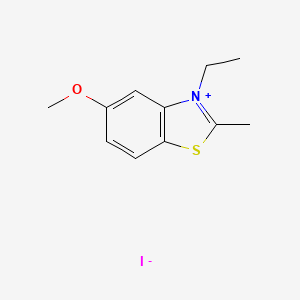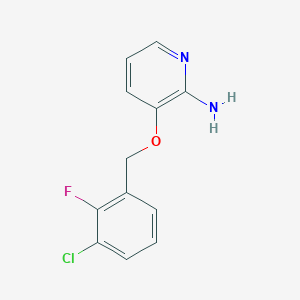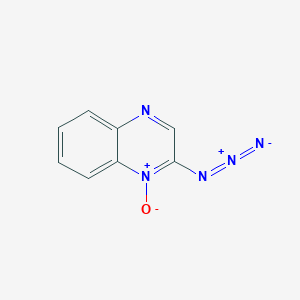![molecular formula C12H16ClN5O2 B8483841 6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one](/img/structure/B8483841.png)
6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, substituted with chloro, hydroxypropan-2-yl, and pyrazolylamino groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then functionalized with a hydroxypropan-2-yl group through nucleophilic substitution reactions.
Formation of the Pyridazinone Core: The final step involves the cyclization of the functionalized pyrazole with a suitable chloro-substituted pyridazine precursor under controlled conditions to form the desired pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of amino or thio-substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
4-(2-Hydroxypropan-2-yl)phenol: Shares the hydroxypropan-2-yl group but lacks the pyrazole and pyridazinone cores.
4-(2-Hydroxypropan-2-yl)phenylboronic acid: Contains a similar hydroxypropan-2-yl group but has a boronic acid functional group instead of the pyrazole and pyridazinone cores.
Uniqueness
6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one is unique due to its combination of functional groups and core structures, which confer specific chemical and biological properties not found in the similar compounds listed above.
特性
分子式 |
C12H16ClN5O2 |
|---|---|
分子量 |
297.74 g/mol |
IUPAC名 |
6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H16ClN5O2/c1-12(2,20)8-6-10(16-17(8)3)14-7-5-9(13)15-18(4)11(7)19/h5-6,20H,1-4H3,(H,14,16) |
InChIキー |
YKQQULWGENIXGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=NN1C)NC2=CC(=NN(C2=O)C)Cl)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
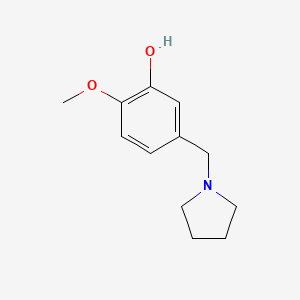


![N-[2-Nitro-5-(phenylsulfanyl)phenyl]acetamide](/img/structure/B8483794.png)
![2-[3-(Benzyloxy)phenyl]-2-(2,2,2-trichloroethyl)oxirane](/img/structure/B8483809.png)
![tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8483818.png)

![N-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8483826.png)
